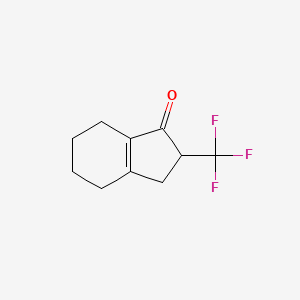
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- is a chemical compound with the molecular formula C10H11F3O It is a derivative of indenone, characterized by the presence of a trifluoromethyl group at the 2-position and a fully saturated hexahydroindenone ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium methoxide (NaOMe), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-4,4,7a-trimethyl-: This compound has a similar hexahydroindenone ring system but differs in the substitution pattern, with trimethyl groups instead of a trifluoromethyl group.
1H-Inden-1-one, 2,3-dihydro-: This compound lacks the trifluoromethyl group and has a partially saturated indenone ring system.
1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl-: This compound features a different substitution pattern with an isopropyl group and a methyl group.
The uniqueness of 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- lies in the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.
Propriétés
Numéro CAS |
189028-47-5 |
|---|---|
Formule moléculaire |
C10H11F3O |
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)8-5-6-3-1-2-4-7(6)9(8)14/h8H,1-5H2 |
Clé InChI |
MZFKSTSMLASZBA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)CC(C2=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene](/img/structure/B12572610.png)

![2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine](/img/structure/B12572622.png)
![4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene](/img/structure/B12572627.png)
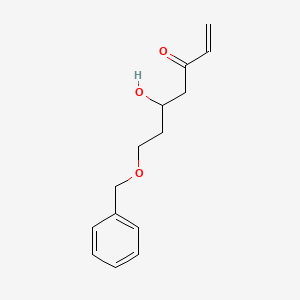
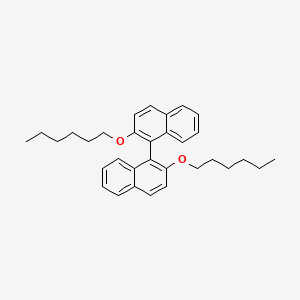
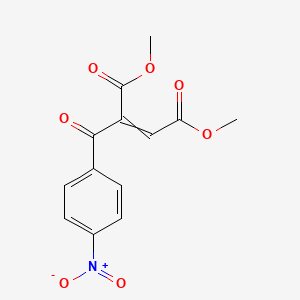
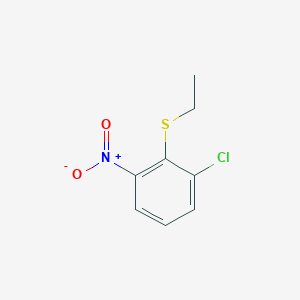

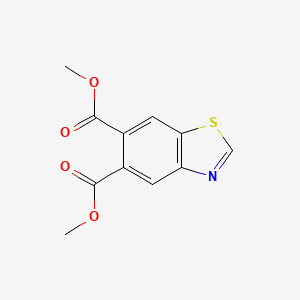
![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)
![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)
